Estriol-13C3

Isotopic enrichment Internal standard purity LC-MS/MS method validation

Estriol-13C3 (CAS 1255639-56-5, Oestriol-13C3) is a stable isotopically labeled analog of the endogenous estrogen estriol, in which three carbon-12 atoms at positions 2, 3, and 4 of the steroid A-ring are replaced by carbon-13 atoms. With a molecular formula of C15¹³C3H24O3 and a molecular weight of 291.36 g/mol, this compound exhibits a mass shift of M+3 relative to unlabeled estriol (MW 288.38).

Molecular Formula C18H24O3
Molecular Weight 291.36 g/mol
CAS No. 1255639-56-5
Cat. No. B3320602
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEstriol-13C3
CAS1255639-56-5
Molecular FormulaC18H24O3
Molecular Weight291.36 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1CC(C2O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H24O3/c1-18-7-6-13-12-5-3-11(19)8-10(12)2-4-14(13)15(18)9-16(20)17(18)21/h3,5,8,13-17,19-21H,2,4,6-7,9H2,1H3/t13-,14-,15+,16-,17+,18+/m1/s1/i3+1,8+1,11+1
InChIKeyPROQIPRRNZUXQM-FDFADMNFSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Estriol-13C3 (CAS 1255639-56-5) – Procurement-Ready 13C-Labeled Estriol Internal Standard for LC-MS/MS Quantification


Estriol-13C3 (CAS 1255639-56-5, Oestriol-13C3) is a stable isotopically labeled analog of the endogenous estrogen estriol, in which three carbon-12 atoms at positions 2, 3, and 4 of the steroid A-ring are replaced by carbon-13 atoms . With a molecular formula of C15¹³C3H24O3 and a molecular weight of 291.36 g/mol, this compound exhibits a mass shift of M+3 relative to unlabeled estriol (MW 288.38) [1]. As a stable isotope-labeled internal standard (SIL-IS), Estriol-13C3 is specifically designed for isotope dilution mass spectrometry (IDMS) applications in liquid chromatography–tandem mass spectrometry (LC-MS/MS) workflows [2].

Why Unlabeled Estriol or Deuterated Analogs Cannot Replace Estriol-13C3 in Quantitative LC-MS/MS Workflows


Unlabeled estriol cannot serve as an internal standard because it is indistinguishable from endogenous analyte by mass spectrometry, rendering isotope dilution quantification impossible [1]. Deuterium-labeled estriol analogs (e.g., Estriol-d3, CAS 79037-36-8) introduce chromatographic isotope effects that cause partial separation between the analyte and internal standard, particularly under UHPLC conditions, leading to differential ion suppression and compromised quantification accuracy [2]. In contrast, 13C-labeled internal standards co-elute precisely with the unlabeled analyte, ensuring identical ionization efficiency and matrix effects across the entire chromatographic peak [3]. For procurement decisions, this fundamental difference in chromatographic behavior makes 13C-labeled standards the preferred choice for regulatory-compliant, high-precision quantitative assays.

Estriol-13C3 (CAS 1255639-56-5) – Quantifiable Differentiation Evidence vs. Closest Analogs


Isotopic Purity: 99 atom% 13C Enrichment with 97% (CP) Chemical Purity

Estriol-13C3 is supplied with an isotopic purity specification of 99 atom% 13C and an assay (chemical purity) of 97% (CP) . This dual purity specification ensures that the internal standard contributes minimal unlabeled analyte background (isotopic impurity) and does not introduce chemical interferences. In contrast, commercially available deuterated estriol (Estriol-d3) typically carries a purity specification of ≥95% (HPLC) without a guaranteed atom% D enrichment value on standard certificates .

Isotopic enrichment Internal standard purity LC-MS/MS method validation

MRM Transition Mass Shift: +3 Da Differentiation Enables Baseline MS Resolution

In negative ion electrospray ionization (ESI-) mode, unlabeled estriol (E3) produces a precursor ion at m/z 287, with product ions at m/z 145 (quantifier) and m/z 171 (qualifier) [1]. Estriol-13C3, carrying three 13C atoms, yields a precursor ion at m/z 290, with corresponding product ions at m/z 148 (quantifier) and m/z 174 (qualifier) [1]. This +3 Da mass shift provides complete baseline separation in the MS domain, enabling independent monitoring of analyte and internal standard without cross-talk. Deuterated Estriol-d3 also provides a +3 Da shift but exhibits a smaller relative mass difference (3 Da / 291 Da = 1.0%) compared to the isotopic cluster of the unlabeled compound, potentially increasing interference from M+2 natural isotopic peaks.

MRM optimization LC-MS/MS quantification Isotope dilution

Chromatographic Co-Elution: 13C-Labeled IS Eliminates Deuterium-Induced Retention Time Shift

13C-labeled internal standards co-elute exactly with their unlabeled endogenous counterparts, whereas deuterium-labeled analogs can exhibit a measurable retention time shift due to the deuterium isotope effect, particularly under high-resolution UHPLC conditions [1][2]. This shift can cause differential ion suppression between the analyte and internal standard, leading to quantitative bias. A comparative study of testosterone internal standards demonstrated that switching from a deuterated (D2) to a 13C-labeled (13C3) internal standard changed measured concentrations by up to 11 nmol/L [2]. While this specific data is for testosterone, the class-level principle applies universally: 13C-labeled standards minimize separation and ensure identical ionization conditions across the peak [1].

Chromatographic co-elution Ion suppression UHPLC method robustness

Metabolic Pathway Tracing: 13C3-Labeling Enables Definitive Metabolite Identification

Estriol-13C3 was employed as a metabolic tracer to elucidate the bacterial catabolic pathway of estriol in Novosphingobium sp. ES2-1 [1]. Using HPLC-HRMS combined with stable 13C3-labeling, researchers identified that estriol is first converted to estrone (E1), then to 4-hydroxyestrone (4-OH-E1), before ring cleavage into small molecules [1]. The 13C3 label allowed definitive tracking of the carbon backbone through sequential transformations, a capability not possible with unlabeled estriol. While deuterium-labeled analogs could also serve as tracers, 13C labeling avoids potential deuterium kinetic isotope effects that can alter reaction rates and bias metabolic flux interpretations.

Metabolite identification Stable isotope tracing Environmental estrogen degradation

Certified Reference Material (CRM) Availability: ISO 17034 Compliance

Estriol-13C3 is available as a certified reference material (CRM) produced under ISO 17034 accreditation, ensuring metrological traceability and documented uncertainty [1]. The product is supplied with a comprehensive certificate including NMR, MS, HPLC, GC, IR, and UV spectral data [1]. This level of documentation exceeds what is typically provided for research-grade deuterated estriol analogs, which often lack full certification to ISO 17034. For laboratories pursuing accreditation (e.g., ISO 15189, CAP, CLIA) or developing reference measurement procedures, the availability of a CRM-grade 13C-labeled standard is a critical procurement differentiator.

Analytical standard certification ISO 17034 Metrological traceability

Estriol-13C3 – Application Scenarios Directly Supported by Quantitative Differentiation Evidence


Clinical LC-MS/MS Assay Development for Serum Unconjugated Estriol (uE3) Quantification

Estriol-13C3 is the internal standard of choice for developing and validating LC-MS/MS methods to measure serum unconjugated estriol (uE3), a key marker in prenatal screening for fetal aneuploidies. The validated MRM transitions (m/z 290→148) and co-elution with endogenous estriol enable accurate, matrix-corrected quantification [1]. The high isotopic purity (99 atom% 13C) minimizes background interference, supporting lower limits of quantification required for clinical diagnostic applications .

Environmental Fate and Biodegradation Studies of Estrogenic Pollutants

Researchers investigating the biodegradation of natural estrogens in water and soil matrices use Estriol-13C3 as a stable isotope tracer to map metabolic pathways. As demonstrated in bacterial catabolism studies with Novosphingobium sp. ES2-1, 13C3-labeling allows unambiguous identification of intermediate metabolites (e.g., estrone, 4-hydroxyestrone) by HRMS [2]. This application is critical for environmental risk assessment and bioremediation strategy development.

Reference Measurement Procedure Development for Hormone Standardization Programs

For laboratories participating in hormone standardization initiatives (e.g., CDC Hormone Standardization Program, HoSt), Estriol-13C3 serves as a metrologically traceable internal standard. Its availability as an ISO 17034-certified reference material supports the development of higher-order reference measurement procedures, which are essential for assigning target values to proficiency testing materials and calibrating commercial immunoassay platforms [3].

Pharmacokinetic and Drug Metabolism Studies of Estriol-Based Therapeutics

In preclinical and clinical pharmacokinetic studies of estriol-containing formulations (e.g., vaginal creams, oral hormone replacement therapy), Estriol-13C3 is used as an internal standard for accurate plasma or serum quantification. The absence of a deuterium isotope effect ensures that the internal standard behaves identically to the drug substance throughout sample preparation and LC-MS/MS analysis, improving the reliability of bioavailability and bioequivalence assessments [4].

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